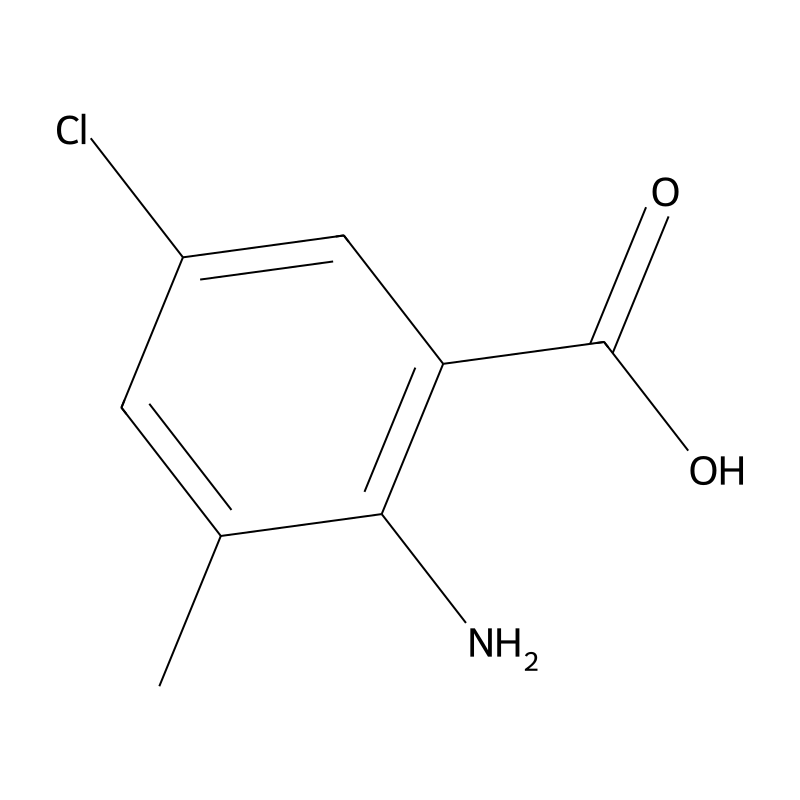

2-Amino-5-chloro-3-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the carboxylic acid group (COOH) and amine group (NH2) makes 2-Amino-5-chloro-3-methylbenzoic acid a potential building block for more complex molecules. Carboxylic acids and amines are functional groups frequently used in organic synthesis reactions .

Medicinal chemistry

The combination of functional groups in 2-Amino-5-chloro-3-methylbenzoic acid might be of interest for researchers exploring new drug candidates. The amine group can participate in hydrogen bonding, while the chlorine atom can influence a molecule's interaction with biological targets . However, there is currently no documented research on this specific compound for medicinal purposes.

Material science

Aromatic carboxylic acids containing chlorine can be used as precursors for the development of new materials . The specific properties of 2-Amino-5-chloro-3-methylbenzoic acid in this context would require further investigation.

Important to Note:

- Limited information exists regarding the specific research applications of 2-Amino-5-chloro-3-methylbenzoic acid. Further research is needed to determine its potential uses.

- Scientific research involving potentially hazardous chemicals should only be conducted by trained professionals in a properly equipped laboratory.

2-Amino-5-chloro-3-methylbenzoic acid is an aromatic compound with the molecular formula C8H8ClNO2 and a molecular weight of approximately 185.61 g/mol. It is also known by its synonyms, including 5-chloro-3-methylanthranilic acid and 2-amino-5-chloro-m-toluic acid. This compound features a benzoic acid structure with an amino group and a chlorine substituent, which contributes to its unique chemical properties. The compound appears as a white to light yellow crystalline powder and has a melting point of 238 °C .

- Acid-base reactions: It can act as an acid due to the carboxylic group, donating protons in the presence of bases.

- Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.

- Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

These reactions are fundamental for its application in organic synthesis and medicinal chemistry.

The biological activity of 2-amino-5-chloro-3-methylbenzoic acid has been explored in various studies, particularly in relation to its potential as a pharmaceutical intermediate. It has shown promise in:

- Antimicrobial properties: Some derivatives exhibit activity against certain bacterial strains.

- Anti-inflammatory effects: Compounds related to this structure may modulate inflammatory pathways, offering therapeutic potential.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic applications.

Several methods can be employed to synthesize 2-amino-5-chloro-3-methylbenzoic acid:

- Nitration followed by reduction: Starting from 3-methylbenzoic acid, nitration can introduce a nitro group, which is subsequently reduced to an amino group.

- Chlorination: Chlorination of 3-methylbenzoic acid can yield the chlorinated product, which can then be converted into the amino derivative through amination processes.

- Direct synthesis from anthranilic acid derivatives: Modifications of anthranilic acid can lead to the formation of this compound through various functional group transformations.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes .

2-Amino-5-chloro-3-methylbenzoic acid finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.

- Dyes and pigments: Its derivatives are used in the formulation of dyes owing to their color properties.

- Research: Utilized in biochemical studies, particularly those focusing on enzyme inhibition and metabolic pathways.

The compound's unique structure allows for diverse applications across these sectors.

Interaction studies involving 2-amino-5-chloro-3-methylbenzoic acid typically focus on its binding affinity with various biological targets. Research indicates that it may interact with enzymes or receptors involved in metabolic processes. Studies have examined its potential as an inhibitor or modulator, contributing valuable insights into drug design and development.

Several compounds share structural similarities with 2-amino-5-chloro-3-methylbenzoic acid. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Chloroanthranilic Acid | C8H7ClN2O2 | Contains an additional amino group; used in dyes. |

| 3-Methylbenzoic Acid | C9H10O2 | Lacks chlorine; used as a precursor in synthesis. |

| 4-Amino-3-chlorobenzoic Acid | C7H6ClN | Different position of amino group; used in pharmaceuticals. |

| 5-Amino-2-chlorobenzoic Acid | C7H6ClN | Similar structure; exhibits different reactivity profiles. |

Each of these compounds has distinct properties and applications, allowing for targeted use based on specific chemical characteristics.

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

2-Amino-5-chloro-3-methylbenzoic acid represents a substituted benzoic acid derivative with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 grams per mole [1] [2] [3]. The compound is officially registered under Chemical Abstracts Service Registry Number 20776-67-4 and carries the International Union of Pure and Applied Chemistry name "2-amino-5-chloro-3-methylbenzoic acid" [1] [4] [5].

The molecular structure features a benzene ring with three distinct substituents positioned at specific locations: an amino group at position 2, a methyl group at position 3, and a chlorine atom at position 5, with the carboxylic acid functional group attached to position 1 of the benzene ring [1] [2] [3]. The Simplified Molecular Input Line Entry System representation is expressed as Cc1cc(Cl)cc(c1N)C(O)=O, while the International Chemical Identifier string is InChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) [1] [2] [4].

Table 1: Chemical Identity and Molecular Characterization

| Property | Value |

|---|---|

| CAS Registry Number | 20776-67-4 |

| IUPAC Name | 2-amino-5-chloro-3-methylbenzoic acid |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight (g/mol) | 185.61 |

| InChI | InChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

| InChI Key | KOPXCQUAFDWYOE-UHFFFAOYSA-N |

| SMILES | Cc1cc(Cl)cc(c1N)C(O)=O |

| Synonyms | 3-Methyl-5-chloroanthranilic acid; Benzoic acid,2-amino-5-chloro-3-methyl-; 2-amino-5-chloro-m-toluic acid |

The compound exists in solid state under standard conditions and exhibits a melting point range of 239-243 degrees Celsius [2] [3] [5]. The predicted boiling point is approximately 348.4 degrees Celsius at 760 millimeters of mercury, with a calculated density of 1.401 grams per cubic centimeter [6] [5]. The compound displays very limited solubility in methanol and maintains negligible vapor pressure at room temperature [3] [5].

Structural Isomers and Related Compounds

2-Amino-5-chloro-3-methylbenzoic acid belongs to the broader family of anthranilic acid derivatives, which are characterized by the presence of both amino and carboxylic acid functional groups on a benzene ring [7] [8]. The compound exhibits several structural isomers and closely related derivatives that differ in substituent positioning or functional group modifications.

The primary positional isomer is 2-amino-3-chloro-5-methylbenzoic acid, bearing Chemical Abstracts Service Registry Number 66490-53-7 [9] [10]. This isomer maintains the same molecular formula C8H8ClNO2 but differs in the positioning of the chlorine atom, which occupies position 3 rather than position 5 of the benzene ring [9] [10]. The structural distinction results in different chemical and physical properties, despite identical molecular compositions.

Table 2: Structural Isomers and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Relationship |

|---|---|---|---|

| 2-Amino-3-chloro-5-methylbenzoic acid | 66490-53-7 | C8H8ClNO2 | Positional isomer (Cl at position 3 instead of 5) |

| Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | C8H8ClNO2 | Methyl ester derivative |

| 2-Amino-5-iodo-3-methylbenzoic acid | 108857-24-5 | C8H8INO2 | Halogen substitution (I instead of Cl) |

| Methyl 2-amino-4-chlorobenzoate | Not specified | C8H8ClNO2 | Positional isomer (Cl at position 4) |

| 2-Amino-5-chloro-3-methylbenzoic acid (target) | 20776-67-4 | C8H8ClNO2 | Target compound |

Halogen substitution variants include 2-amino-5-iodo-3-methylbenzoic acid, which replaces the chlorine atom with an iodine atom while maintaining the same substitution pattern . This compound, registered under Chemical Abstracts Service Registry Number 108857-24-5, demonstrates the structural diversity achievable through halogen exchange reactions.

Ester derivatives represent another important class of related compounds, with methyl 2-amino-5-chlorobenzoate serving as the methyl ester analog [12]. These ester derivatives maintain the core anthranilic acid structure while modifying the carboxylic acid functionality, resulting in altered physical and chemical properties.

The anthranilic acid derivative family exhibits significant pharmacological potential, with substituted analogs demonstrating applications in medicinal chemistry for various therapeutic targets [7] [8]. These compounds serve as versatile building blocks for pharmaceutical development and demonstrate antimicrobial, antiviral, and insecticidal properties [7] [8].

Stereochemical Properties and Considerations

2-Amino-5-chloro-3-methylbenzoic acid exhibits no stereogenic centers within its molecular structure, classifying it as an achiral compound [1] [2] [3]. The molecule lacks asymmetric carbon atoms, precluding the existence of enantiomeric forms or optical activity under standard conditions. The planar aromatic ring system with symmetric substitution patterns ensures that the compound does not exhibit configurational isomerism.

The molecular geometry demonstrates approximate planarity, with the benzene ring serving as the central structural framework [13]. The carboxylic acid functional group adopts a coplanar arrangement with the aromatic ring, as evidenced by crystallographic studies of related anthranilic acid derivatives [14] [13]. This planar conformation facilitates optimal conjugation between the aromatic system and the carboxyl group.

Conformational analysis reveals limited rotational freedom around single bonds, with the most significant conformational flexibility occurring around the carbon-carbon bond connecting the carboxylic acid group to the benzene ring [13]. The amino group at position 2 can undergo limited rotation, though steric interactions with adjacent substituents may restrict certain conformational arrangements.

The compound's torsional angles demonstrate the nearly planar nature of the molecular structure, with deviations from planarity typically less than 5 degrees [13]. This structural characteristic contributes to the compound's stability and influences its crystal packing arrangements in the solid state.

Crystallographic Analysis and Solid-State Structure

Crystallographic characterization of 2-amino-5-chloro-3-methylbenzoic acid reveals important structural features in the solid state, though specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature. However, extensive crystallographic studies of closely related anthranilic acid derivatives provide valuable insights into the expected solid-state behavior [14] [15] [13].

Table 3: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Solid powder to crystal |

| Color | White to light yellow to light red |

| Physical State | Solid |

| Melting Point (°C) | 239-243 (literature) |

| Boiling Point (°C) | 348.4 ± 42.0 (predicted) |

| Density (g/cm³) | 1.401 ± 0.06 (predicted) |

| Solubility | Very slightly soluble in methanol |

| Vapor Pressure (mmHg at 25°C) | 0 |

| Flash Point (°C) | 164.5 ± 27.9 |

| Refractive Index | 1.63 |

| pKa (predicted) | 4 ± 0.10 (predicted) |

Based on structural analysis of the parent anthranilic acid compound, the crystal structure exhibits a monoclinic crystal system with specific space group characteristics [14] [13]. The benzene ring maintains planarity within experimental error, typically showing deviations of less than 0.004 Angstroms from perfect planarity [13]. The carboxylic acid group adopts a coplanar arrangement with the aromatic ring system, with torsional angles typically less than 1 degree [13].

Hydrogen bonding interactions play a crucial role in stabilizing the crystal structure of anthranilic acid derivatives [14] [15] [13]. The amino group at position 2 can participate in both intramolecular and intermolecular hydrogen bonding arrangements. Intramolecular hydrogen bonding occurs between the amino group and the carboxylic acid oxygen, forming a six-membered chelate ring that contributes to molecular stability [13].

Intermolecular hydrogen bonding networks establish the crystal packing arrangement, with carboxylic acid dimers representing a common structural motif in anthranilic acid derivatives [14] [15]. These dimeric arrangements typically involve hydrogen bonding between carboxylic acid groups of adjacent molecules, creating centrosymmetric dimers with hydrogen bond distances of approximately 2.66 Angstroms [13].

The crystal structure of related anthranilic acid derivatives demonstrates the potential for polymorphism, where different crystal forms may exist under varying crystallization conditions [15] [16]. The specific polymorph obtained depends on factors such as crystallization solvent, temperature, and cooling rate, with each form potentially exhibiting distinct physical properties.

Computational modeling studies suggest that 2-amino-5-chloro-3-methylbenzoic acid likely adopts similar crystal packing arrangements to other anthranilic acid derivatives, with hydrogen bonding networks serving as the primary structure-directing forces [14] [15] [13]. The presence of chlorine and methyl substituents may introduce additional intermolecular interactions, including halogen bonding and van der Waals forces, that influence the overall crystal structure.

The solid-state properties of the compound, including its relatively high melting point of 239-243 degrees Celsius, reflect the strength of intermolecular interactions within the crystal lattice [2] [3] [5]. This thermal stability indicates robust hydrogen bonding networks and effective crystal packing arrangements that require significant thermal energy to disrupt.

Melting Point and Thermal Stability Parameters

2-Amino-5-chloro-3-methylbenzoic acid exhibits a well-defined melting point range of 239-243°C according to literature values [1] [2] [3]. The compound demonstrates thermal stability up to its melting point, with decomposition occurring at temperatures above 243°C [4]. The predicted boiling point is 348.4±42.0°C [1] [5], indicating substantial thermal stability under normal atmospheric conditions.

The compound shows good thermal stability characteristics suitable for standard laboratory handling and storage conditions. Under inert atmosphere and proper storage conditions, the compound maintains its structural integrity without significant decomposition [1] [5].

Solubility Profiles in Various Solvents

Comprehensive solubility studies have revealed that 2-amino-5-chloro-3-methylbenzoic acid exhibits temperature-dependent solubility across all tested solvents [6] [7]. The solubility follows a positive correlation with temperature in the range of 278.15-323.15 K [6].

Among the ten pure solvents tested, acetone provides the best solubility for 2-amino-5-chloro-3-methylbenzoic acid [6] [7]. The compound demonstrates very slight solubility in methanol [1] [5] and poor solubility in both n-hexane and acetonitrile [6]. The solubility ranking from highest to lowest follows the order: acetone > ethyl acetate > ethanol > n-propanol > n-butanol > isopropanol > methanol > xylene > acetonitrile > n-hexane [6].

This solubility profile makes acetone the preferred solvent for recrystallization applications [6]. The modified Apelblat model provided excellent correlation for pure solvent systems, while the Redlich-Kister model proved most suitable for binary mixed solvents [6].

Density and Aggregate State Characteristics

The compound exists as a solid at room temperature with a predicted density of 1.401±0.06 g/cm³ [1] [5] [8]. The physical appearance is described as a powder to crystalline solid [1] with coloration ranging from white to light yellow to light red [1] [5].

The aggregate state characteristics include a refractive index of 1.63 [5] [8] and a flash point of 164.481°C [5] [8]. The vapor pressure at 25°C is effectively zero (0 mmHg) [5] [8], indicating minimal volatility under ambient conditions.

Spectroscopic Properties

UV-Visible Absorption Characteristics

Limited specific UV-visible absorption data is available for 2-amino-5-chloro-3-methylbenzoic acid. However, based on structural analogy with related aminobenzoic acid derivatives, the compound is expected to exhibit characteristic aromatic absorption bands in the UV region. The presence of the amino group conjugated with the aromatic ring system suggests bathochromic shifts compared to unsubstituted benzoic acid derivatives [9].

The chromophoric system consists of the substituted benzene ring with electron-donating amino and electron-withdrawing carboxyl groups, creating a push-pull electronic system that influences the absorption characteristics [9]. The chlorine substituent and methyl group provide additional auxochromic effects on the absorption profile.

Fluorescence Emission Spectra and Quantum Yield

While direct fluorescence data for 2-amino-5-chloro-3-methylbenzoic acid is not extensively documented, compounds with similar aminobenzoic acid structures typically exhibit weak to moderate fluorescence due to the presence of the amino group as an electron donor [10] [11]. The quantum yield is expected to be relatively low due to potential intramolecular hydrogen bonding between the amino and carboxyl groups, which can lead to non-radiative decay pathways [10].

The emission characteristics are likely influenced by the electron-withdrawing chlorine substituent at the meta position relative to the amino group, which can affect the excited state properties and fluorescence quantum efficiency [10] [11].

Infrared and Raman Spectroscopic Profiles

Based on detailed spectroscopic analysis of the closely related 2-amino-3-methylbenzoic acid [12] [13], 2-amino-5-chloro-3-methylbenzoic acid is expected to exhibit characteristic infrared absorption bands:

Key IR absorption bands include:

- O-H stretching: ~3584 cm⁻¹ (hydroxyl group of carboxylic acid) [12]

- N-H stretching: ~3520 cm⁻¹ (symmetric) and ~3383 cm⁻¹ (asymmetric amino group stretching) [12]

- Aromatic C-H stretching: 3085-3019 cm⁻¹ region [12]

- Methyl C-H stretching: 2982-2879 cm⁻¹ region [12]

- C=O stretching: ~1725 cm⁻¹ (carboxyl carbonyl) [12]

- Aromatic ring vibrations: 1618-1582 cm⁻¹ region [12]

- C-N stretching: ~1319 cm⁻¹ [12]

- C-OH stretching: ~1261 cm⁻¹ [12]

The chlorine substituent is expected to introduce additional C-Cl stretching vibrations in the 700-800 cm⁻¹ region, along with modifications to the aromatic ring vibrational patterns due to the inductive and mesomeric effects of the chlorine atom [12] [14].

Nuclear Magnetic Resonance Characterization

1H NMR Spectral Analysis

Based on structural correlation with 2-amino-3-methylbenzoic acid and related compounds [12] [13], the ¹H NMR spectrum of 2-amino-5-chloro-3-methylbenzoic acid is expected to show:

Aromatic proton signals:

- H-4 (ortho to chlorine): Expected around 7.2-7.4 ppm with characteristic meta coupling to H-6 [12] [15]

- H-6 (ortho to carboxyl): Expected around 7.6-7.8 ppm showing ortho coupling to H-5 [12] [15]

Methyl group signal:

Exchangeable protons:

- Amino protons (NH₂): Typically broad signals or may not be observed due to rapid exchange in polar solvents [12] [16]

- Carboxylic acid proton (COOH): Usually broad and solvent-dependent, often exchangeable [12] [16]

13C NMR Chemical Shifts and Coupling Patterns

The ¹³C NMR spectrum is expected to exhibit distinct chemical shifts for each carbon environment, influenced by the electronic effects of the substituents [12] [17] [18]:

Expected chemical shift ranges:

- Carboxyl carbon (C=O): 170-180 ppm (characteristic of carboxylic acid carbonyls) [12] [18]

- Aromatic carbons: 110-150 ppm region with specific shifts depending on substitution patterns [12] [18]

- Quaternary aromatic carbons: Expected downfield shifts due to multiple substituent effects [12] [18]

- Methyl carbon: 15-20 ppm (aliphatic methyl attached to aromatic ring) [12] [18]

The chlorine substituent causes characteristic downfield shifts in carbons ortho and para to its position due to its electronegativity and inductive effects [17] [18]. The amino group provides upfield shifts to carbons in ortho and para positions due to its electron-donating resonance effects [17] [18].

Mass Spectrometric Fragmentation Patterns

Based on established fragmentation patterns for amino benzoic acid derivatives [19] [20] [16], 2-amino-5-chloro-3-methylbenzoic acid is expected to exhibit characteristic mass spectral fragmentation:

Molecular ion: m/z 185 (M⁺- ) with chlorine isotope pattern showing M+2 peak at m/z 187 [19] [20]

Major fragmentation pathways:

- Loss of COOH (45 Da): m/z 140 from α-cleavage adjacent to carbonyl [19] [20]

- Loss of CO₂ (44 Da): m/z 141 through decarboxylation [19] [20]

- Loss of NH₂ (16 Da): m/z 169 from amino group elimination [19] [20]

- Loss of CH₃ (15 Da): m/z 170 from methyl radical loss [19] [20]

Ortho effect: The vicinal arrangement of amino and carboxyl groups creates specific rearrangement pathways characteristic of ortho-substituted benzoic acid derivatives [19] [16]. This includes potential intramolecular cyclization and hydrogen rearrangements that distinguish ortho isomers from meta and para analogues [19] [16].

Chlorine-containing fragments: The presence of chlorine provides distinctive isotope patterns (Cl³⁵/Cl³⁷ ratio of 3:1) that assist in structural confirmation and fragment identification [19] [20]. Characteristic chlorine loss (35 Da) may occur under higher energy conditions [19] [20].

XLogP3

GHS Hazard Statements

H317 (31.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H412 (67.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant